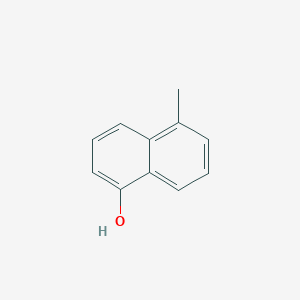
5-甲基萘-1-醇
描述
5-Methylnaphthalen-1-ol is a chemical compound with the CAS Number: 51149-87-2 . It has a molecular weight of 158.2 and its IUPAC name is 5-methyl-1-naphthol .
Molecular Structure Analysis
The InChI code for 5-Methylnaphthalen-1-ol is 1S/C11H10O/c1-8-4-2-6-10-9 (8)5-3-7-11 (10)12/h2-7,12H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The melting point of 5-Methylnaphthalen-1-ol is reported to be between 93-94 degrees Celsius .科学研究应用
铝离子荧光传感器
Yadav和Singh(2018年)的研究描述了6-氨基-5-(((2-羟基萘基)亚甲基)氨基)-2-巯基嘧啶-4-醇用于选择性识别铝离子。这种化合物,与5-甲基萘-1-醇相关,证明在存在Al3+离子时表现出“OFF-ON型”模式,并应用于细菌细胞成像和逻辑门应用 (Yadav & Singh, 2018)。
水热处理中的甲基化
Zhao等人(2008年)探讨了使用水热处理的HZSM-5沸石催化剂对2-甲基萘(与5-甲基萘-1-醇在结构上相关的化合物)进行形状选择性甲基化。这项研究突出了5-甲基萘-1-醇类似物在化学工程和催化中的应用 (Zhao et al., 2008)。
抗疟疾活性研究
Werbel等人(1986年)合成了一系列化合物,包括5-[(7-氯-4-喹啉基)氨基]-3-[(烷基氨基)甲基][1,1'-联苯]-2-醇,源自取代的1-苯基-2-丙酮,与5-甲基萘-1-醇密切相关。这些化合物被评估其抗疟疾活性,展示了5-甲基萘-1-醇衍生物的潜在药用应用 (Werbel et al., 1986)。
Cunninghamella elegans的转化
Cerniglia等人(1984年)研究了Cunninghamella elegans对1-和2-甲基萘的转化,产生包括酚衍生物在内的各种代谢产物。这项研究暗示了在微生物生物转化和环境修复研究中使用5-甲基萘-1-醇的潜力 (Cerniglia et al., 1984)。
抗炎药物与金属离子的相互作用
Dendrinou-Samara等人(1998年)研究了Zn(II)、Cd(II)和Pt(II)金属离子与抗炎药物的络合物,包括6-甲氧基-α-甲基萘基乙酸,突出了5-甲基萘-1-醇衍生物在药理学和生物无机化学中的潜力 (Dendrinou-Samara et al., 1998)。
安全和危害
属性
IUPAC Name |
5-methylnaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFNCYKOPFBODF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=C(C2=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30463265 | |
| Record name | 5-methylnaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylnaphthalen-1-ol | |
CAS RN |
51149-87-2 | |
| Record name | 5-methylnaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30463265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

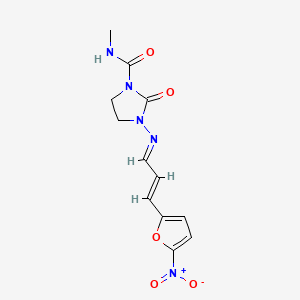
![5-methyl-7-phenyl-N-(3,4,5-trimethoxyphenyl)imidazo[5,1-f][1,2,4]triazin-2-amine](/img/structure/B1624263.png)
![[(1R,2R)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate](/img/structure/B1624264.png)
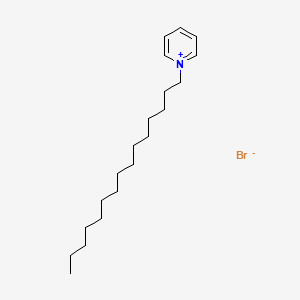
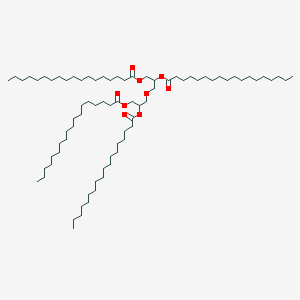
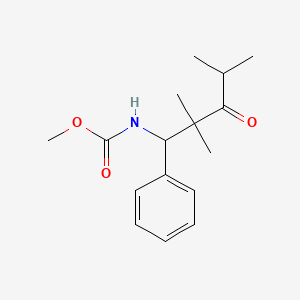
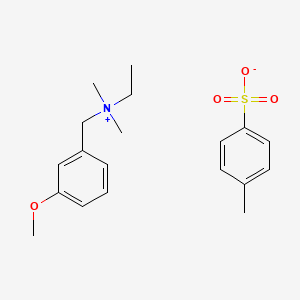
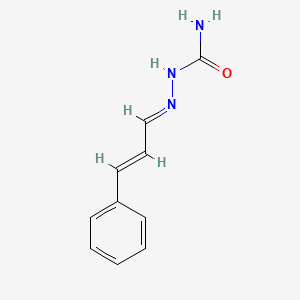
![(NE)-N-[(E)-1-(2-aminophenyl)-3-phenylprop-2-enylidene]hydroxylamine](/img/no-structure.png)
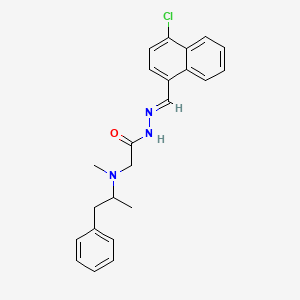
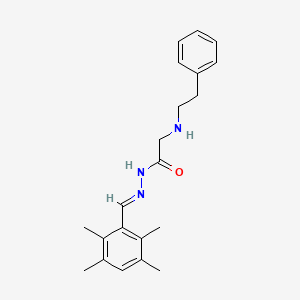
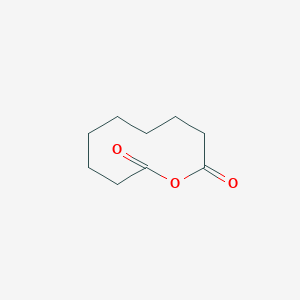
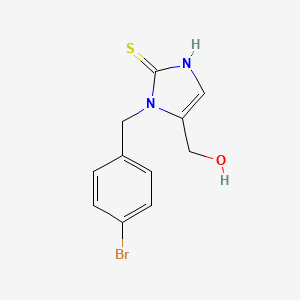
![4-Ethynyl-benzo[1,3]dioxole](/img/structure/B1624282.png)